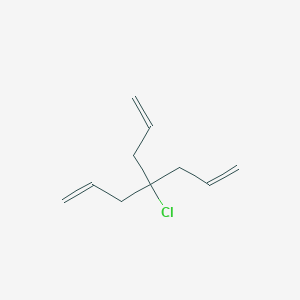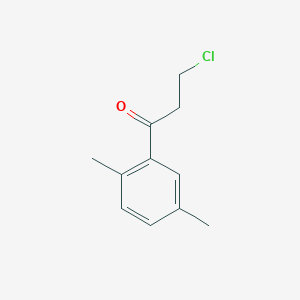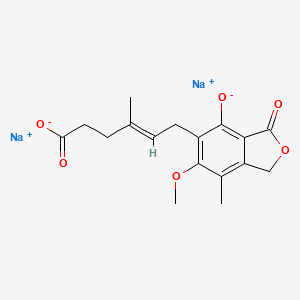![molecular formula C9H9N3O3 B14714403 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal CAS No. 7013-75-4](/img/structure/B14714403.png)
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a hydrazone functional group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{4-Nitrophenylhydrazine} + \text{Aldehyde} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone linkage under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Nitrophenyl)hydrazinylidene]propanal has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting carbonyl compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal involves its reactivity with nucleophiles and electrophiles. The hydrazone linkage can undergo nucleophilic addition-elimination reactions, making it a versatile intermediate in various chemical transformations. The nitro group can participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]propanal.
Benzaldehyde Hydrazone: Another hydrazone compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity patterns and applications. The presence of both the nitro and hydrazone functional groups allows for a wide range of chemical transformations and biological activities.
Eigenschaften
CAS-Nummer |
7013-75-4 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)hydrazinylidene]propanal |
InChI |
InChI=1S/C9H9N3O3/c1-7(6-13)10-11-8-2-4-9(5-3-8)12(14)15/h2-6,11H,1H3 |
InChI-Schlüssel |
KHGZRBXRXQDWGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


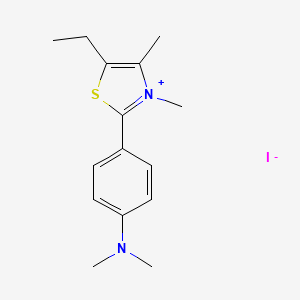
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
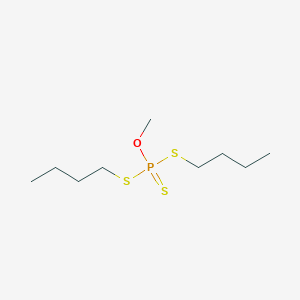
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
